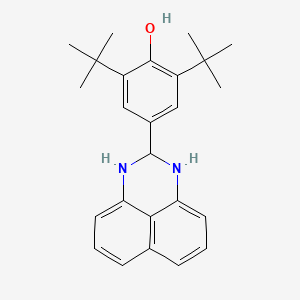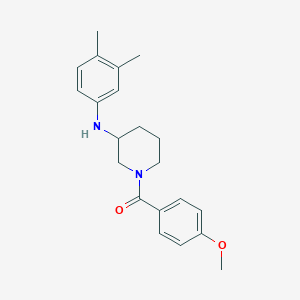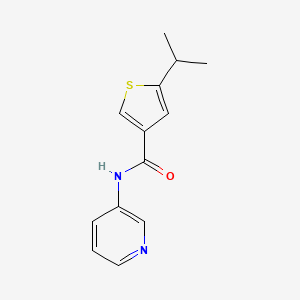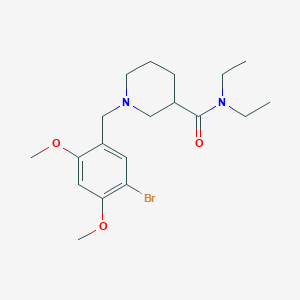
2,6-di-tert-butyl-4-(2,3-dihydro-1H-perimidin-2-yl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-di-tert-butyl-4-(2,3-dihydro-1H-perimidin-2-yl)phenol, also known as DBPDP, is a synthetic compound that has been extensively studied for its potential applications in various fields of science. This compound is a phenolic antioxidant that has been found to exhibit a wide range of biological activities.
Scientific Research Applications
2,6-di-tert-butyl-4-(2,3-dihydro-1H-perimidin-2-yl)phenol has been extensively studied for its potential applications in various fields of science. It has been found to exhibit antioxidant, anti-inflammatory, and anti-cancer properties. 2,6-di-tert-butyl-4-(2,3-dihydro-1H-perimidin-2-yl)phenol has been shown to protect cells from oxidative stress by scavenging free radicals and inhibiting lipid peroxidation. It has also been found to inhibit the production of pro-inflammatory cytokines and reduce inflammation in various animal models. Additionally, 2,6-di-tert-butyl-4-(2,3-dihydro-1H-perimidin-2-yl)phenol has been found to inhibit the growth of various cancer cells and induce apoptosis.
Mechanism of Action
The mechanism of action of 2,6-di-tert-butyl-4-(2,3-dihydro-1H-perimidin-2-yl)phenol is not fully understood. However, it is believed that 2,6-di-tert-butyl-4-(2,3-dihydro-1H-perimidin-2-yl)phenol exerts its biological effects by scavenging free radicals and inhibiting lipid peroxidation. It has also been found to modulate various signaling pathways involved in inflammation and cancer.
Biochemical and Physiological Effects
2,6-di-tert-butyl-4-(2,3-dihydro-1H-perimidin-2-yl)phenol has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to protect cells from oxidative stress, reduce inflammation, and inhibit the growth of cancer cells. 2,6-di-tert-butyl-4-(2,3-dihydro-1H-perimidin-2-yl)phenol has also been found to modulate various signaling pathways involved in inflammation and cancer.
Advantages and Limitations for Lab Experiments
2,6-di-tert-butyl-4-(2,3-dihydro-1H-perimidin-2-yl)phenol has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It is also relatively non-toxic and has been shown to exhibit low cytotoxicity in various cell lines. However, 2,6-di-tert-butyl-4-(2,3-dihydro-1H-perimidin-2-yl)phenol has some limitations for lab experiments. It is relatively insoluble in water, which can limit its use in aqueous-based assays. Additionally, its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Future Directions
There are several future directions for research on 2,6-di-tert-butyl-4-(2,3-dihydro-1H-perimidin-2-yl)phenol. One area of research is to further elucidate its mechanism of action. Another area is to investigate its potential applications in the treatment of various diseases, including cancer, neurodegenerative diseases, and cardiovascular diseases. Additionally, there is a need to develop more efficient synthesis methods for 2,6-di-tert-butyl-4-(2,3-dihydro-1H-perimidin-2-yl)phenol and its derivatives. Finally, there is a need to investigate the potential side effects of 2,6-di-tert-butyl-4-(2,3-dihydro-1H-perimidin-2-yl)phenol and its derivatives in vivo.
Synthesis Methods
2,6-di-tert-butyl-4-(2,3-dihydro-1H-perimidin-2-yl)phenol can be synthesized by reacting 2,6-di-tert-butylphenol with 2,3-dihydro-1H-perimidine-2-one in the presence of a base such as potassium carbonate. The reaction takes place at a temperature of around 100°C and is carried out in a suitable solvent such as toluene or dimethylformamide. The resulting product is then purified by recrystallization to obtain pure 2,6-di-tert-butyl-4-(2,3-dihydro-1H-perimidin-2-yl)phenol.
properties
IUPAC Name |
2,6-ditert-butyl-4-(2,3-dihydro-1H-perimidin-2-yl)phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N2O/c1-24(2,3)17-13-16(14-18(22(17)28)25(4,5)6)23-26-19-11-7-9-15-10-8-12-20(27-23)21(15)19/h7-14,23,26-28H,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBSRWPYIVUJCCR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C2NC3=CC=CC4=C3C(=CC=C4)N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-ditert-butyl-4-(2,3-dihydro-1H-perimidin-2-yl)phenol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-methyl-6,7,8,9-tetrahydro-4H,5H-cyclohepta[4,5]thieno[2,3-d][1,3]oxazin-4-one](/img/structure/B4971492.png)
![N-(1-{1-[3-(1H-pyrazol-1-yl)propyl]-4-piperidinyl}-1H-pyrazol-5-yl)cyclopentanecarboxamide](/img/structure/B4971504.png)

![N-(4-bromophenyl)-2-{[1-(3-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]thio}acetamide](/img/structure/B4971527.png)
![N-{2-[2-(2-chloro-6-methylphenoxy)ethoxy]ethyl}-1-butanamine oxalate](/img/structure/B4971535.png)
![1-[4-(2-hydroxyethyl)-1-piperazinyl]anthra-9,10-quinone](/img/structure/B4971537.png)

![N-[3-(acetylamino)phenyl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B4971558.png)

![4-{[2-(isopropylsulfonyl)-1-(2-phenylethyl)-1H-imidazol-5-yl]methyl}-1,4-diazepane-1-carbaldehyde](/img/structure/B4971570.png)
![2-[(3-methoxyphenoxy)methyl]-N-[(3S)-2-oxo-3-azepanyl]-1,3-oxazole-4-carboxamide](/img/structure/B4971573.png)
![N-{[1-(2,3-dihydro-1H-inden-2-yl)-4-piperidinyl]methyl}-N-[3-(dimethylamino)propyl]-3-(2-pyrazinyl)propanamide](/img/structure/B4971583.png)
![1-{1-[3-(2-isoxazolidinyl)propanoyl]-3-piperidinyl}-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B4971590.png)
![6-(5-chloro-2-ethoxybenzylidene)-5-imino-2-phenyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B4971594.png)